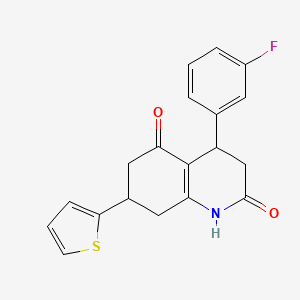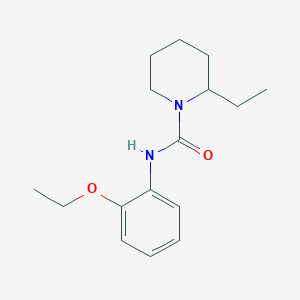
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide, also known as MPWB, is a synthetic compound that has been widely used in scientific research. MPWB belongs to the class of benzamides and is known for its potent dopamine D2 receptor antagonist activity.
作用机制
The mechanism of action of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide is based on its ability to bind to and block dopamine D2 receptors. Dopamine D2 receptors are G protein-coupled receptors that are widely distributed in the brain and are involved in the regulation of motor function, reward, and motivation. By blocking dopamine D2 receptors, N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide reduces the activity of dopaminergic neurons and decreases the release of dopamine in the brain. This leads to a decrease in the activity of the mesolimbic dopamine system, which is involved in the reward pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide are mainly related to its ability to block dopamine D2 receptors. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been shown to reduce the release of dopamine in the brain, which leads to a decrease in locomotor activity and a decrease in the reinforcing effects of drugs of abuse. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has also been shown to decrease the expression of immediate early genes such as c-fos and zif268, which are markers of neuronal activity.
实验室实验的优点和局限性
One of the main advantages of using N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide in lab experiments is its high potency and selectivity for dopamine D2 receptors. This makes it an ideal tool to study the function of these receptors in vitro and in vivo. Another advantage of using N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide is its stability and ease of synthesis, which makes it readily available for research purposes.
One of the limitations of using N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide in lab experiments is its potential off-target effects. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been shown to have some affinity for other receptors such as serotonin 5-HT2A receptors, which may complicate the interpretation of results. Another limitation of using N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide. One direction is to investigate the role of dopamine D2 receptors in the regulation of cognitive function and memory. Another direction is to study the effects of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide on other neurotransmitter systems such as the serotonin and glutamate systems. Additionally, future research could focus on developing new analogs of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide with improved selectivity and efficacy for dopamine D2 receptors. Finally, research could focus on the development of new therapeutic agents based on the structure of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide for the treatment of psychiatric and neurological disorders.
合成方法
The synthesis of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide involves the reaction of 4-(3-piperidinylmethyl)benzoic acid with N-methyl-N-(2-phenoxyethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide.
科学研究应用
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been extensively used in scientific research as a tool to investigate the role of dopamine D2 receptors in various physiological and pathological processes. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been shown to be a potent and selective antagonist of dopamine D2 receptors, which makes it an ideal tool to study the function of these receptors. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been used in studies on the regulation of dopamine release, dopamine receptor signaling, and the role of dopamine receptors in addiction, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
N-methyl-N-(2-phenoxyethyl)-4-(piperidin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-24(14-15-26-21-7-3-2-4-8-21)22(25)20-11-9-18(10-12-20)16-19-6-5-13-23-17-19/h2-4,7-12,19,23H,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEIPNATYQYFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CC3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5301221.png)
![1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(4-{3-[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenyl]-3-oxo-1-propen-1-yl}phenyl)benzamide](/img/structure/B5301237.png)
![1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5301249.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine](/img/structure/B5301257.png)
![methyl 4-{5-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5301258.png)

![4-(5-methylpyridin-2-yl)-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B5301272.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5301280.png)


![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)
